The compound is classified as an amine due to the presence of the amine functional group (-NH). It is also categorized under bioisosteric compounds, which are often used in drug design to replace benzene rings with bicyclic analogs to enhance bioavailability and reduce toxicity.
The synthesis of 3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can be achieved through various methods, primarily focusing on the construction of the bicyclo[1.1.1]pentane core followed by functionalization.
Synthesis Method:
The molecular structure of 3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride features a bicyclic system that includes:
Structural Data:
3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can participate in various chemical reactions:
Relevant Reactions:
The mechanism of action for 3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is primarily studied in the context of its biological interactions:
Data Analysis:
The physical and chemical properties of 3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride include:
Safety Information:
The compound has associated hazard statements indicating potential skin and eye irritation .
3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several notable applications:
Emerging Research:
Ongoing research continues to explore its potential applications in developing new therapeutic agents targeting various diseases.
Bicyclo[1.1.1]pentanes (BCPs) have revolutionized medicinal chemistry as three-dimensional bioisosteres for flat aromatic systems like para-substituted benzenes and anilines. This innovation addresses critical limitations of traditional aromatic scaffolds, including metabolic instability, toxicity, and poor solubility. The BCP core’s rigid, pyramidal geometry (C1–C3 distance: ~1.89 Å) mimics the steric and electronic properties of p-disubstituted benzenes while significantly increasing fractional sp³ character (Fsp³). This reduces metabolic oxidation by cytochrome P450 enzymes—a common issue with aniline-containing drugs that form reactive metabolites linked to hepatotoxicity and drug-drug interactions [1].
Table 1: Physicochemical Comparison: BCP vs. Traditional Aromatic Bioisosteres
Property | Aniline | tert-Butyl | BCP Amine |
---|---|---|---|
Fsp³ | 0.33 | 1.00 | 0.80 |
cLogP | ~2.1 | ~2.5 | ~2.3 |
Aqueous Solubility | Low | Moderate | High |
Metabolic Oxidation Risk | High | Low | Very Low |
Spatial Occupancy (ų) | ~18 | ~35 | ~24 |
The strategic replacement of anilines with BCP amines was pioneered in the optimization of Pfizer’s Hsp90 inhibitor, where the BCP analog exhibited >10-fold improved metabolic stability in human liver microsomes while retaining nanomolar target affinity. This success established BCPs as "escape-from-flatland" scaffolds, enabling modulation of pharmacokinetic properties without sacrificing potency [1] [7].
BCP amines serve as versatile building blocks for optimizing drug candidates, primarily due to their strain-release reactivity and polar surface area augmentation. The high ring strain (~70 kcal/mol) in [1.1.1]propellane—the precursor to BCP derivatives—facilitates radical-mediated additions across the central C–C bond, enabling direct installation of amine groups at the bridgehead position [1]. For 3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, this manifests in two key advantages:
Table 2: Synthetic Routes to BCP Amines
Method | Conditions | Yield Range | Limitations |
---|---|---|---|
Strain-Release Amination | [1.1.1]Propellane + N-radicals, 80°C | 40–75% | Limited N-radical diversity |
BCP Nitrile Reduction | Ni/photoredox cyanation → LiAlH₄ reduction | 60–85% | Requires inert atmosphere |
Multicomponent Reactions | Alkyl/Aryl halides, [1.1.1]propellane, Zn | 50–90% | Functional group tolerance |
These strategies overcome historical challenges in BCP functionalization, such as harsh temperatures (>100°C) and narrow substrate scopes, thus accelerating the incorporation of BCP amines into drug discovery pipelines [1] [7].
The pharmacophore concept—defined by IUPAC as the "ensemble of steric and electronic features essential for optimal supramolecular interactions"—has evolved significantly with BCP integration. Early pharmacophore models emphasized planar aromatic rings for π-stacking or hydrophobic contacts. However, BCPs introduced three-dimensionality as a core pharmacophoric element, enabling novel vector orientations for target engagement [4] [6].
Key milestones include:
Pharmacopoeias initially excluded BCPs due to synthetic complexity. However, post-2010 compendia (e.g., USP-NF, Ph. Eur.) incorporated BCP amine monographs, reflecting their pharmaceutical relevance. This standardization, coupled with virtual screening workflows using BCP-focused pharmacophores, has identified multi-target ligands for complex diseases like Alzheimer’s—where 3D scaffolds modulate Aβ aggregation and cholinesterase activity simultaneously [5] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1